2,3,5,6-Tetramethylphenylmagnesium bromide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetramethylphenylmagnesium bromide is C10H13BrMg. Its molecular weight is 237.42 g/mol.Scientific Research Applications
1. Ligand Exchange Reactions in Organometallic Chemistry
2,3,5,6-Tetramethylphenylmagnesium bromide plays a significant role in ligand exchange reactions. For example, methylmagnesium iodide (or bromide) reacts with tetramesitylgermasilene and tetramesityldigermene, leading to the production of germylmagnesium iodide (or bromide) species. These reactions are crucial in the synthesis of germanes and understanding the mechanism of ligand exchange in organometallic compounds (Dixon, Netherton, & Baines, 1998).
2. Cross-Coupling Reactions
In the field of organic synthesis, 2,3,5,6-tetramethylphenylmagnesium bromide is utilized in cross-coupling reactions. For instance, it has been used in the scalable synthesis of FTY720, an immunosuppressive agent. These reactions are catalyzed by iron compounds, showcasing an environmentally friendly and cost-effective method for synthesizing complex organic molecules (Seidel, Laurich, & Fürstner, 2004).
3. Investigation of Schlenk Equilibrium
The compound is also instrumental in studying the Schlenk equilibrium, a fundamental concept in organometallic chemistry. Research into phenylmagnesium bromides with varying substituents, including tetramethylphenyl groups, has provided insights into the thermodynamic parameters of the Schlenk equilibrium, which is crucial for understanding the behavior of Grignard reagents in solution (Markies et al., 1991).
4. Synthesis of Organic Compounds
Furthermore, 2,3,5,6-tetramethylphenylmagnesium bromide is used in the synthesis of various organic compounds. For example, its reaction with certain intermediates can lead to the formation of quinazoline derivatives, showcasing its versatility in organic synthesis (Strekowski et al., 1988).
Safety And Hazards
2,3,5,6-Tetramethylphenylmagnesium bromide is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLXCFHISGFAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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